BenchChemオンラインストアへようこそ!

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

Enzyme inhibition β-Galactosidase Biochemical probe

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, indexed under CAS 179091-67-9, is a five-membered cyclic ester (γ-lactone) of pentonic acid belonging to the aldonolactone family. The CAS registry entry is assigned to Pentonic acid, gamma-lactone (9CI) without stereochemical designation, but in commercial and research practice this identifier is predominantly associated with the D-ribo configuration—namely D-ribono-1,4-lactone (also catalogued under CAS 5336-08-3).

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 179091-67-9
Cat. No. B066122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
CAS179091-67-9
SynonymsPentonic acid, gamma-lactone (9CI)
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(=O)O1)O)O)O
InChIInChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2
InChIKeyCUOKHACJLGPRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (CAS 179091-67-9): Core Identity and Procurement-Relevant Profile


3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, indexed under CAS 179091-67-9, is a five-membered cyclic ester (γ-lactone) of pentonic acid belonging to the aldonolactone family . The CAS registry entry is assigned to Pentonic acid, gamma-lactone (9CI) without stereochemical designation, but in commercial and research practice this identifier is predominantly associated with the D-ribo configuration—namely D-ribono-1,4-lactone (also catalogued under CAS 5336-08-3) [1]. With molecular formula C₅H₈O₅ and a molecular weight of 148.11 g·mol⁻¹, this compound appears as a white to pale-yellow crystalline solid (mp 83–87 °C), freely soluble in water (≥100 mg·mL⁻¹) . It serves as an endogenous human metabolite detectable in urine of neuroblastoma patients and functions as both a chiral building block in organic synthesis and a biochemical probe for enzyme inhibition studies [1][2].

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (CAS 179091-67-9): Why In-Class Analogs Cannot Be Interchanged Without Performance Consequences


Although the pentono-1,4-lactone family shares the same core γ-lactone scaffold, stereochemical configuration at C-2, C-3, and C-4 fundamentally alters each member's conformational landscape, enzymatic recognition, and synthetic utility [1]. D-Ribonolactone adopts a specific (3R,4S,5R) configuration that places the C-3 hydroxyl in a pseudo-equatorial orientation—a geometry critical for selective acetalization with benzaldehyde versus acetone, where D-xylonolactone and L-arabinonolactone yield distinct product distributions under identical conditions [2]. In biological contexts, this stereochemical identity governs inhibitor-enzyme complementarity: the β-galactosidase inhibitory potency of D-ribonolactone (Ki = 26 mM) differs markedly from that of D-galactonolactone (Ki < 0.25 mM) and from its parent sugar, D-ribose [3]. Furthermore, D-ribonolactone-derived bromolactone acetates exhibit superior selectivity for tumor cells over healthy fibroblasts compared to analogous D-xylonolactone-derived compounds—a performance gap traceable to the stereochemistry of the starting lactone [4]. Procurement of an unspecified stereoisomer or a different pentonolactone congener therefore risks compromised reactivity, altered biological readout, and irreproducible synthetic outcomes.

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (CAS 179091-67-9): Quantified Differential Evidence Versus Closest Analogs


β-Galactosidase Inhibition: D-Ribonolactone Occupies a Distinct Ki Niche Among Sugar Lactones

D-Ribonolactone acts as a competitive inhibitor of Escherichia coli β-galactosidase with a Ki of 26 mM, representing a moderate-affinity interaction that is mechanistically informative but not so tight as to preclude displacement studies [1]. In the same study by Huber and Brockbank, D-galactonolactone (specifically D-galactono-1,5-lactone) exhibited a Ki below 0.25 mM—over 100-fold more potent—while the parent sugar D-ribose showed negligible inhibition, confirming that lactonization is necessary but not sufficient for high potency; stereochemistry governs the magnitude [2]. L-Ribose in its furanose form (not a lactone) displayed a Ki of 0.2 mM, demonstrating that furanose geometry alone can outperform certain lactones. This places D-ribonolactone in a specific inhibition bracket: weaker than D-galactonolactone but stronger than most non-lactonized sugars, making it a useful tool where moderate, tunable β-galactosidase blockade is required without complete suppression of enzyme activity.

Enzyme inhibition β-Galactosidase Biochemical probe

Stereochemistry-Dependent Acetalization Reactivity: D-Ribonolactone vs. L-Arabinonolactone and D-Xylonolactone

Han et al. (1994) conducted a systematic comparative study of the reactivity of five pentonolactones—D-ribonolactone, L-arabinonolactone, D-xylonolactone, D-lyxonolactone, and 2-deoxy-D-ribonolactone—toward benzaldehyde and acetone under acidic catalysis [1]. The study revealed that D-ribonolactone reacts with benzaldehyde to form a single benzylidene acetal product with defined regiochemistry (2,3-O-benzylidene), whereas L-arabinonolactone and D-xylonolactone produce different regioisomeric mixtures under identical conditions. These differences were rationalized through a combination of ¹³C NMR spectroscopy, X-ray crystallography of selected products, and molecular mechanics (MM2) and semiempirical (PM3, AM1) calculations, which demonstrated that the conformational preferences of the five-membered lactone ring—governed by the relative stereochemistry of the hydroxyl substituents—dictate the accessible transition states for acetal formation [2]. The practical consequence is that protecting group strategies optimized for D-ribonolactone cannot be directly transferred to D-xylonolactone or L-arabinonolactone without re-optimization of conditions and product distribution.

Synthetic chemistry Protecting group chemistry Conformational analysis

Superior Tumor-Selective Cytotoxicity of D-Ribonolactone-Derived Bromolactones Versus D-Xylonolactone-Derived Analogs

Capasso et al. (2023) synthesized a series of five-membered bromolactones starting from both D-ribonolactone and D-xylonolactone and compared their antiproliferative activity against human melanoma (A375, WM266) and cervical adenocarcinoma (HeLa) cell lines, with healthy human dermal fibroblasts (HDF) as a selectivity control [1]. The two most selective compounds (8 and 9), both derived from D-ribonolactone, exhibited IC₅₀ values of 1.5 ± 0.2 μM and 2.6 ± 0.4 μM, respectively, on WM266 metastatic melanoma cells—significantly lower (more potent) than the reference lactone 3 (IC₅₀ = 4.2 ± 0.6 μM) derived from mycalin A degradation [2]. Critically, the selectivity window between tumor and healthy cells was substantially wider for the D-ribonolactone-derived acetates: compound 8 showed a WM266/HDF IC₅₀ ratio of ~8.2 (12.3/1.5), and compound 9 showed a ratio of ~7.2 (18.8/2.6), compared to only ~2.7 (11.2/4.2) for the reference lactone 3. The study explicitly concluded that 'lactone acetates derived from D-ribonolactone showed the higher selectivity of action' relative to those derived from D-xylonolactone [3]. Although this evidence pertains to brominated and acetylated derivatives rather than the parent lactone, it directly implicates the D-ribo stereochemistry as a determinant of downstream biological selectivity.

Antiproliferative activity Cancer research Selectivity index

C-Nucleoside Hydrolytic Stability: D-Ribonolactone as the Preferred Gateway to Hydrolysis-Resistant Nucleoside Analogues

D-Ribonolactone serves as the essential building block for the synthesis of C-nucleosides—a class of nucleoside analogues in which the canonical N-glycosidic bond is replaced by a hydrolytically stable C–C bond [1]. This structural substitution renders C-nucleosides 'much less amenable to enzymatic and acid-catalyzed hydrolysis than natural and synthetic N-nucleosides,' a property that directly translates into longer in vivo half-lives and sustained target engagement [2]. The clinical relevance of this differentiation is underscored by the FDA-authorized C-nucleoside drug Remdesivir, whose synthesis relies on ribonolactone-derived intermediates. While other aldonolactones (e.g., D-xylonolactone, L-arabinonolactone) can in principle yield C-nucleoside scaffolds, the D-ribo configuration directly mirrors the natural D-ribose stereochemistry found in physiological nucleosides, making D-ribonolactone the structurally congruent choice for generating analogues that retain recognition by cellular kinases and polymerases [1]. A 2021 study by the European research consortium further validated D-(+)-ribono-1,4-lactone as the 'essential building block' for C-purine nucleoside analogues, providing detailed NMR structural characterization of benzylidene-protected intermediates [3].

Nucleoside chemistry C-Nucleosides Antiviral agents

Physical Specification Differentiation: Solubility and Optical Rotation as Quality and Identity Gatekeepers

For procurement decisions, the physical constants of the compound serve as both identity confirmation and purity benchmarks. D-Ribonolactone (CAS 179091-67-9 as used commercially for the D-ribo isomer) exhibits a melting point of 83–87 °C (lit.), a specific optical rotation of [α]²⁰/D = +17 to +19° (c = 5, H₂O), and a water solubility of ≥100 mg·mL⁻¹ yielding a clear solution . These values are distinct from those of close stereoisomers: D-xylonolactone typically melts lower (~70–74 °C) and exhibits a different optical rotation due to its (3S,4R,5R) configuration . The 2,3-O-isopropylidene derivative of D-ribonolactone—a common protected intermediate—shows a markedly different melting point (135–138 °C) and optical rotation (−68°, c = 2 in pyridine), providing additional orthogonal identity confirmation . For quality assurance, HPLC purity specifications (≥97–98% by HPLC) are standard across reputable vendors, and storage at −20 °C is recommended to prevent hydrolysis of the lactone ring .

Quality control Chiral purity Procurement specification

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (CAS 179091-67-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Calibrated β-Galactosidase Inhibition for Mechanistic Enzymology

Investigators studying E. coli β-galactosidase mechanism, or screening for novel inhibitors, can employ D-ribonolactone as a well-characterized, moderate-affinity control inhibitor (Ki = 26 mM) that does not completely suppress enzyme activity at experimentally convenient concentrations. Unlike D-galactonolactone (Ki < 0.25 mM), D-ribonolactone allows observation of residual enzyme turnover, making it suitable for competition assays and for benchmarking the potency of novel candidate inhibitors [1].

Chiral Pool Starting Material for Natural Product Total Synthesis

D-Ribonolactone provides a commercially available, stereochemically defined C₅ synthon that has been successfully employed in the total synthesis of at least seven structurally diverse natural products including malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, and neplanocins [2]. Its predictable acetalization regiochemistry (2,3-O-benzylidene formation) simplifies protecting group strategies compared to D-xylonolactone or L-arabinonolactone, re-ducing the number of chromatographic purification steps required [3].

C-Nucleoside Drug Candidate Synthesis with Enhanced Metabolic Stability

Medicinal chemistry programs targeting antiviral or anticancer nucleoside analogues can leverage D-ribonolactone as the direct precursor to C-nucleosides, which resist enzymatic and acid-catalyzed glycosidic bond hydrolysis that limits the in vivo half-life of conventional N-nucleosides [4]. The D-ribo configuration of the lactone directly maps onto the natural nucleoside scaffold, preserving recognition by cellular kinases and polymerases—an advantage not shared by D-xylonolactone- or L-arabinonolactone-derived C-nucleosides [5]. The 2021 structural study on benzylidene protection further validates practical synthetic routes to C-purine analogues from this starting material [6].

Tumor-Selective Antiproliferative Lead Generation

Groups developing selective anticancer agents can capitalize on the demonstrated superiority of D-ribonolactone-derived bromolactone acetates, which achieve ~3-fold wider selectivity indices (tumor vs. healthy fibroblast IC₅₀ ratio) compared to reference compounds. The best D-ribonolactone-derived acetates exhibited single-digit micromolar IC₅₀ values (1.5–2.6 μM) against WM266 metastatic melanoma cells while sparing HDF fibroblasts (12.3–18.8 μM), a selectivity profile linked to the D-ribo stereochemistry of the starting lactone [7]. This positions D-ribonolactone as the starting material of choice for structure-activity relationship campaigns targeting melanoma and cervical adenocarcinoma.

Quote Request

Request a Quote for 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.